
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide
説明
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
作用機序
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide exerts its anticancer effects by binding to the colchicine binding site on tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell motility. By disrupting the microtubule network, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide inhibits cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts, indicating that it selectively targets cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide also exhibits anti-angiogenic properties, which inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
実験室実験の利点と制限
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising lead compound for the development of new anticancer drugs. Its low toxicity and selective targeting of cancer cells make it an attractive candidate for further research. However, its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
1. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide derivatives with improved potency and selectivity.
2. Investigation of the synergistic effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide with other anticancer agents.
3. Evaluation of the anticancer effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide in vivo using animal models.
4. Identification of the molecular targets and signaling pathways of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide.
5. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide-based drug delivery systems for targeted cancer therapy.
In conclusion, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising compound with potential as a therapeutic agent for cancer. Its mechanism of action involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully understand its molecular targets and signaling pathways, and to develop more potent and selective derivatives for cancer therapy.
科学的研究の応用
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network and disrupting the mitotic spindle. This leads to the activation of the p53 pathway, which is involved in cell cycle regulation and apoptosis.
特性
IUPAC Name |
2-bromo-N-(2-methylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYWPXRANAYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
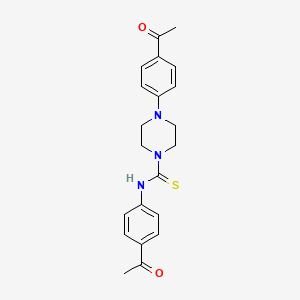
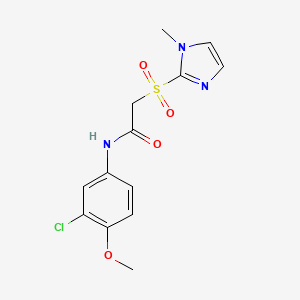
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)
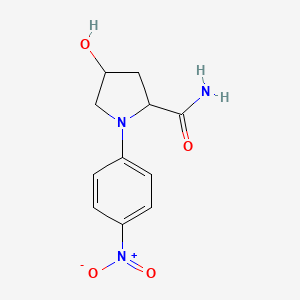
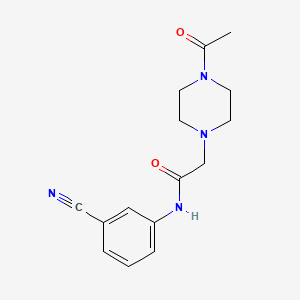
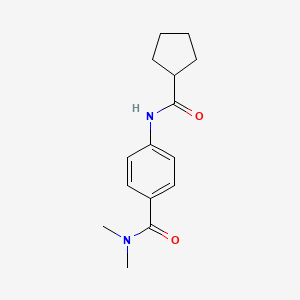

![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

